molecular formula C12H12N2O3 B14164466 n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 7595-97-3

n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B14164466
CAS No.: 7595-97-3
M. Wt: 232.23 g/mol
InChI Key: OEQBZSMSNWQXHQ-UHFFFAOYSA-N
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Description

n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide: is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenyl group and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with aniline under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications

Properties

CAS No.

7595-97-3

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O3/c1-8(15)13-10-7-11(16)14(12(10)17)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,15)

InChI Key

OEQBZSMSNWQXHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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